molecular formula C18H33N3O B14717255 2,4,6-Tris[2-(dimethylamino)ethyl]phenol CAS No. 19779-03-4

2,4,6-Tris[2-(dimethylamino)ethyl]phenol

Cat. No.: B14717255
CAS No.: 19779-03-4
M. Wt: 307.5 g/mol
InChI Key: XDWHWRIAVCRANP-UHFFFAOYSA-N
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Description

2,4,6-Tris[2-(dimethylamino)ethyl]phenol is an aromatic organic compound characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its significant role as a catalyst in various chemical reactions, particularly in the field of epoxy resin chemistry .

Preparation Methods

The synthesis of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol typically involves a Mannich condensation reaction. This process includes the reaction of phenol, formaldehyde, and dimethylamine under vacuum conditions, with the removal of water produced during the reaction . Industrial production methods follow similar principles, ensuring the efficient and scalable production of the compound.

Chemical Reactions Analysis

2,4,6-Tris[2-(dimethylamino)ethyl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-Tris[2-(dimethylamino)ethyl]phenol has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol involves its role as a catalyst. The tertiary amine groups facilitate the reaction by stabilizing transition states and intermediates, thereby lowering the activation energy required for the reaction to proceed. This compound interacts with molecular targets such as epoxy groups, enhancing the curing process and improving the properties of the final product .

Comparison with Similar Compounds

2,4,6-Tris[2-(dimethylamino)ethyl]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatility and effectiveness as a catalyst in various chemical processes, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

19779-03-4

Molecular Formula

C18H33N3O

Molecular Weight

307.5 g/mol

IUPAC Name

2,4,6-tris[2-(dimethylamino)ethyl]phenol

InChI

InChI=1S/C18H33N3O/c1-19(2)10-7-15-13-16(8-11-20(3)4)18(22)17(14-15)9-12-21(5)6/h13-14,22H,7-12H2,1-6H3

InChI Key

XDWHWRIAVCRANP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=C(C(=C1)CCN(C)C)O)CCN(C)C

Origin of Product

United States

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